molecular formula C15H19NO4 B11759560 trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate

trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate

Cat. No.: B11759560
M. Wt: 277.31 g/mol
InChI Key: JSRVVUSBZJFOJO-STQMWFEESA-N
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Description

trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate (CAS: 87813-05-6) is a pyrrolidine derivative featuring two ester groups (methyl) at the 3,4-positions and a benzyl substituent at the nitrogen atom. Its molecular formula is C₁₆H₁₉NO₄, with a molecular weight of 289.33 g/mol. The compound exhibits a trans stereochemistry across the pyrrolidine ring, distinguishing it from cis or meso isomers. Key spectral data include:

  • ¹H NMR: Singlets at δ 3.77 (methoxy groups) and δ 3.82 (methylene adjacent to nitrogen) .
  • ¹³C NMR: Alkenic carbons at δ 137.1 (if unsaturated analogs are considered) .
  • IR: Stretching vibrations for ester carbonyl (~1720 cm⁻¹) and unsaturated alkene (1622 cm⁻¹ in related compounds) .

The compound is synthesized via esterification of pyrrolidine precursors, often involving DIBAL reductions or alkylation reactions . It serves as an intermediate in pharmaceuticals and coordination chemistry due to its rigid, functionalized structure.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

dimethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate

InChI

InChI=1S/C15H19NO4/c1-19-14(17)12-9-16(10-13(12)15(18)20-2)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m0/s1

InChI Key

JSRVVUSBZJFOJO-STQMWFEESA-N

Isomeric SMILES

COC(=O)[C@H]1CN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CN(CC1C(=O)OC)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Setup and Conditions

A mixture of dimethyl trans-1-benzylpyrrolidine-3,4-dicarboxylate precursor is treated with lithium fluoride in anhydrous acetonitrile. The reaction proceeds under sonication for 18 hours at ambient temperature. This approach leverages the dual role of lithium fluoride as a mild base and phase-transfer catalyst, enhancing reaction homogeneity and reducing side reactions.

Yield and Stereochemical Control

The method achieves an 83% yield of the trans isomer, with high stereoselectivity attributed to the rigid pyrrolidine ring formation under kinetic control. Sonication accelerates the reaction by improving mass transfer and disrupting aggregation, which is critical for maintaining the trans configuration.

Post-Reaction Workup

After completion, the mixture is concentrated under reduced pressure, and the crude product is purified via recrystallization from ethanol. The final product exhibits a melting point of 214°C, consistent with literature values for the trans isomer.

Multi-Step Synthesis from Iminodiacetic Acid

An alternative industrial-scale method begins with iminodiacetic acid, optimized for cost-effectiveness and scalability.

Stepwise Reaction Pathway

  • Esterification : Iminodiacetic acid is treated with sulfur oxychloride in anhydrous methanol under cryogenic conditions (-20°C), yielding iminodiacetic methyl ester hydrochloride.

  • Benzylation : The hydrochloride intermediate reacts with benzyl bromide in dimethylformamide (DMF) at 40°C for 12 hours, facilitated by sodium bicarbonate to neutralize HCl byproducts.

  • Cyclization : The resulting 2,2'-oxalic acid methyl ester benzylamine undergoes cyclization with oxalic acid diethyl ester in the presence of sodium ethoxide, forming 1-benzyl-3,4-dihydroxyl-1H-pyrrole-2,5-dicarboxylate.

  • Ethylene Dioxylation : The dihydroxyl intermediate is reacted with 1,2-dibromoethane at 120°C for 6 hours to install the ethylene dioxy bridge, finalizing the trans configuration.

Optimization Insights

  • Temperature Sensitivity : The ethylene dioxylation step requires precise temperature control (100–120°C). At 120°C, the reaction achieves maximal conversion (>95%) with minimal byproduct formation.

  • Solvent Selection : DMF is critical in the benzylation step for solubilizing intermediates, though rigorous washing with ethyl acetate and water is necessary to remove residual DMF.

Comparative Analysis of Preparation Methods

ParameterSonication MethodMulti-Step Synthesis
Starting Material Preformed pyrrolidine derivativeIminodiacetic acid
Reaction Time 18 hours48 hours (cumulative)
Yield 83%Not reported (industrial focus)
Key Advantage High stereoselectivityScalability and cost efficiency
Equipment Needs Ultrasonic bathStandard reactor setup

Mechanistic Considerations and Stereochemical Outcomes

The trans configuration in both methods arises from steric hindrance during ring closure. In the sonication approach, lithium fluoride promotes a concerted cyclization mechanism , where the benzyl group and ester functionalities adopt equatorial positions to minimize strain. For the multi-step synthesis, the ethylene dioxylation step locks the trans geometry through a six-membered transition state, favoring diequatorial substitution .

Chemical Reactions Analysis

Key Reaction Mechanisms

2.1 Stepwise vs. Concerted Pathways

  • Concerted Mechanism : Reactions with E,Z-azomethine ylides (e.g., from cis-aziridines) proceed via a concerted [3+2]-cycloaddition, preserving stereochemistry and yielding single stereoisomers (e.g., 34a) .

  • Stepwise Mechanism : Reactions of cis- or trans-1-methyl-2,3-diphenylaziridine with dipolarophiles like dimethyl dicyanofumarate (7a) involve zwitterionic intermediates (11a/b) that equilibrate, leading to mixtures of stereoisomers (8a/b) .

2.2 Enzymatic Hydrolysis
Pig liver esterase (PLE) catalyzes the hydrolysis of dimethyl pyrrolidine-3,4-dicarboxylate (1a) to produce optically active acids. This process is critical for generating chiral building blocks, such as (–)-1b, which can be resolved via enzymatic methods .

Analytical and Structural Data

Property Value Reference
1H NMR (CDC₃) δ 2.10 (s, NH), 2.40–3.36 (m, NCH₂CH₂), 3.71 (s, OCH₃)
IR (cm⁻¹) 1736 (C=O), 3328 (NH)
High-Resolution MS (m/z) 187.0845 (calculated), 187.0805 (found)

Comparative Reaction Profiles

Dipolarophile Reaction Type Product Stereochemical Outcome
Dimethyl dicyanofumarate[3+2]-CycloadditionMixtures of stereoisomers (8a)Stepwise mechanism (zwitterions)
Dimethyl acetylenedicarboxylate[3+2]-CycloadditionSingle stereoisomer (trans-6)Concerted mechanism
Thioketones[2+3]-CycloadditionCis-2,4-diphenyl-1,3-thiazolidinesConrotatory ring opening

Stereochemical Considerations

The configuration of cycloadducts depends on the aziridine precursor’s geometry and reaction conditions. For example, reactions of cis-1-methyl-2,3-diphenylaziridine with E-Z dipolarophiles yield stereoisomeric products due to intermediate isomerization, whereas trans-aziridines follow orbital-symmetry-controlled pathways .

Scientific Research Applications

Chemistry

In organic synthesis, trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate serves as an intermediate for creating more complex molecules. Its unique structural features allow for various modifications that can lead to derivatives with enhanced properties.

Biology

This compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in drug development. Research indicates that derivatives may inhibit enzymes or receptors involved in disease processes, such as phosphodiesterases linked to inflammatory diseases.

Medicine

In medicinal chemistry, this compound is explored for pharmacological properties that could lead to new medications targeting neurological or metabolic disorders. Its derivatives have shown promising biological activities, including potential antimalarial effects and interactions with biological targets .

Industrial Applications

The compound finds utility in the synthesis of specialty chemicals and materials due to its reactivity and stability. It can be used in producing polymers and resins, showcasing its versatility beyond academic research.

Case Studies

  • Antimalarial Activity : Research on derivatives of this compound has indicated potential antimalarial properties. Studies focused on the modification of the compound's structure to enhance efficacy against malaria parasites.
  • Enzyme Inhibition Studies : Investigations into the compound's ability to inhibit specific enzymes have shown promise in treating inflammatory diseases. The binding affinity and mechanism of action are subjects of ongoing studies aimed at understanding therapeutic potentials.
  • Neuroprotective Research : There is emerging interest in the neuroprotective effects of pyrrolidine derivatives related to this compound. Research aims to explore its applications in treating neurological disorders through modulation of receptor activity .

Mechanism of Action

The mechanism of action of trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The benzyl group and ester functionalities allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Diethyl Esters vs. Dimethyl Esters

Diethyl (±)-1-benzylpyrrolidine-3,4-dicarboxylate (CAS: 186203-24-7) and diethyl meso-1-benzylpyrrolidine-3,4-dicarboxylate (CAS: 156469-74-8) are structurally analogous but differ in ester groups (ethyl vs. methyl) and stereochemistry.

Property trans-Dimethyl Ester Diethyl (±)-Ester Diethyl meso-Ester
Molecular Weight 289.33 g/mol 333.37 g/mol 333.37 g/mol
Ester Group Solubility Higher polarity (methyl) Lower polarity (ethyl) Lower polarity (ethyl)
Synthetic Yield Moderate (e.g., 53% for analogs) Similar yields in reductions Similar yields in reductions
Applications Drug intermediates, MOFs Alkaloid synthesis Macrocycle attempts

Key Differences :

  • Methyl esters enhance solubility in polar solvents, favoring reactions in aqueous media.
  • Ethyl esters provide better lipid solubility, useful in organic-phase syntheses .
Stereochemical Variants

The trans configuration of the target compound contrasts with cis-1-benzylpyrrolidine-3,4-dicarboxylates (e.g., CAS: 156469-74-8).

Property trans-Dimethyl Ester cis-Diethyl Ester (3R,4S)
Spatial Arrangement Ester groups on opposite faces Ester groups on same face
Reactivity Less steric hindrance Higher steric hindrance
Biological Activity Potentially higher bioavailability Lower membrane permeability

Impact : The trans isomer’s reduced steric strain facilitates nucleophilic attacks at the ester carbonyl, making it more reactive in alkylation or hydrolysis reactions .

Functionalized Pyrrolidine Derivatives

Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate (CAS: N/A) introduces hydroxyl groups at the 3,4-positions, altering electronic and hydrogen-bonding properties:

Property trans-Dimethyl Ester Dihydroxy Pyrrole Derivative
Hydrogen Bonding Limited (ester oxygens only) Extensive (hydroxyl + esters)
Reactivity Ester hydrolysis dominant Oxidation susceptibility
Applications Synthetic intermediate Chelation or catalysis

Key Insight : Hydroxyl groups expand utility in metal coordination (e.g., MOFs) but reduce stability under acidic conditions .

Pyridine-Substituted Analogs

Compounds like (±)-trans-1-tert-butyl 3-methyl 4-(2-chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS: 1228070-72-1) incorporate pyridine rings:

Property trans-Dimethyl Ester Pyridine-Substituted Analog
Aromaticity Non-aromatic (pyrrolidine) Aromatic (pyridine)
Electronic Effects Electron-rich ester groups Electron-deficient pyridine
Bioactivity Limited data Enhanced binding to receptors

Impact : Pyridine substituents introduce π-π stacking interactions, relevant in drug design .

Biological Activity

Introduction

Trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a pyrrolidine ring with two carboxylate groups at the 3 and 4 positions, which contribute to its reactivity and interactions with biological targets.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C13H15NO4\text{C}_{13}\text{H}_{15}\text{N}\text{O}_4

This compound is characterized by:

  • A pyrrolidine ring
  • Two carboxylate groups
  • A benzyl substituent

These features enhance its potential for various biological interactions, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The ester groups can undergo hydrolysis, releasing the active pyrrolidine derivative, which may modulate enzyme activity or receptor binding.

Research indicates that this compound may act as an inhibitor of phosphodiesterases , enzymes involved in various signaling pathways related to inflammation and other diseases. The presence of the benzyl group enhances binding affinity to certain targets, potentially leading to competitive inhibition or allosteric modulation.

Antimalarial Properties

Recent studies have highlighted the antimalarial potential of derivatives of this compound. For example, compounds derived from this structure have shown efficacy in inhibiting the growth of malaria parasites in vitro and in vivo models . The mechanism involves interference with the parasite's metabolic pathways.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes:

  • Phosphodiesterases : This inhibition can lead to increased intracellular levels of cyclic nucleotides, which play crucial roles in various physiological processes.
  • Aspartic proteases : Some derivatives have demonstrated selective inhibition against these enzymes, suggesting potential applications in treating diseases where these proteases are implicated .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Dimethyl 2-pyrrolidine-1,2-dicarboxylateTwo carboxyl groups at positions 1 and 2Used in neuropharmacology studies
Dimethyl 2-pyrrolidine-3-carboxylateCarboxyl group at position 3Exhibits different biological activities
N-Boc-pyrrolidine-3-carboxylic acidProtection on nitrogen atomEnhanced stability during reactions

This compound is unique due to its stereochemistry and dual carboxylate functionalities, enhancing its reactivity compared to similar compounds.

Case Studies

Case Study: Antimalarial Activity

In a study evaluating the antimalarial properties of trans-Dimethyl derivatives, researchers found that certain modifications led to increased efficacy against Plasmodium falciparum. For instance, a derivative with a modified benzyl group exhibited a half-maximal inhibitory concentration (IC50) of approximately 30 nM against the parasite .

Case Study: Enzyme Inhibition

Another study focused on the inhibition of phosphodiesterases by trans-Dimethyl derivatives. The results indicated that some compounds could significantly reduce enzyme activity at concentrations as low as 100 nM, suggesting strong binding affinity and potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the optimized synthetic routes for trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate?

The synthesis typically involves multi-step reactions, including cyclization and esterification. A validated approach includes:

  • Cyclization : Reacting pyrrolidine precursors with benzyl halides under basic conditions to form the trans-configured pyrrolidine ring.
  • Esterification : Using dimethyl carbonate or methyl chloroformate to introduce the dicarboxylate groups.
  • Purification : Flash chromatography or recrystallization to achieve >95% purity, as evidenced by NMR and HPLC .
  • Stereochemical control : Chiral auxiliaries or enantioselective catalysts (e.g., TiCl₄ with DABCO) ensure the trans configuration, as seen in analogous pyrrolidine syntheses .

Q. How can the stereochemistry and structural integrity of this compound be validated?

  • X-ray crystallography : Resolves absolute configuration (e.g., bond angles: C3–C4 = 120.4°, C4–N = 119.3°) .
  • NMR spectroscopy : Key signals include trans-protons (δ 3.2–3.5 ppm for CH₂ groups) and ester carbonyls (δ 170–172 ppm) .
  • Polarimetry : Optical rotation measurements confirm enantiomeric purity (e.g., [α]²⁵D = +15° in chloroform) .

Q. What are the critical parameters for maintaining stereochemical stability during storage?

  • Temperature : Store at –20°C to prevent racemization.
  • Solvent : Use anhydrous DMSO or dichloromethane to avoid hydrolysis.
  • Light exposure : Protect from UV light, as ester groups are photosensitive .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

Contradictions in NMR or IR spectra often arise from solvent effects or impurities. For example:

  • NMR discrepancies : Compare chemical shifts with crystallographic data (e.g., δ 119.36 ppm for aromatic protons aligns with X-ray bond lengths of 1.39 Å) .
  • Impurity profiling : Use LC-MS to detect byproducts (e.g., hydrolyzed dicarboxylic acids) and optimize purification .

Q. What catalytic strategies enhance the compound’s reactivity in polymer synthesis?

  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) selectively esterify muconate derivatives under mild conditions (30–40°C, pH 7), preserving alkene functionality for polymerization .
  • Metal-free catalysis : Organocatalysts like DMAP accelerate transesterification without side reactions .

Q. How do alternative ester groups (e.g., didodecyl vs. dimethyl) impact solubility and bioactivity?

  • Solubility : Didodecyl esters (logP = 8.2) improve lipid membrane permeability compared to dimethyl analogs (logP = 1.5) .
  • Bioactivity : Bulkier esters reduce steric hindrance in enzyme binding pockets, as shown in SAR studies of pyrrolidine-based inhibitors .

Q. What mechanistic insights explain the compound’s stability under reflux conditions?

  • Thermal stability : The trans configuration minimizes steric strain, allowing stability at 80–100°C.
  • Degradation pathways : Hydrolysis dominates above 120°C, forming 1-benzylpyrrolidine-3,4-dicarboxylic acid (confirmed via TGA and FTIR) .

Q. Can this compound serve as a monomer for biodegradable polymers?

Yes, its unsaturated ester groups enable:

  • Radical polymerization : Initiated by AIBN at 60°C, yielding polyesters with Tm = 150–160°C.
  • Enzymatic chain extension : Incorporates into polyhydroxyalkanoates (PHAs) for tunable mechanical properties .

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